2-phenoxy-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c20-19(21,22)15-8-6-14(7-9-15)13-27-18-23-10-11-24(18)17(25)12-26-16-4-2-1-3-5-16/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKGRLRFPVFJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl iodide and a radical initiator.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction, using phenol and an appropriate alkylating agent.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting a thiol with an appropriate electrophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more environmentally friendly reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl and trifluoromethyl derivatives.
Scientific Research Applications
2-phenoxy-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in the modulation of enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-phenoxy-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The imidazole ring can participate in hydrogen bonding and other interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
Key structural analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural Comparison of Imidazole Derivatives
*Estimated based on substituent contributions.
Key Observations:
Trifluoromethyl Group : The CF3 group in the target compound enhances lipophilicity (logP ~3.5*), favoring membrane permeability over analogs with nitro or sulfonyl groups (e.g., logP ~2.8 for ) .
Sulfanyl vs. Sulfonyl Linkers : The -S- group in the target compound may reduce oxidative instability compared to -SO2- in , but could limit hydrogen-bonding interactions .
Physicochemical Properties
Table 2: Property Comparison
*Estimated using fragment-based methods.
Biological Activity
The compound 2-phenoxy-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one is a complex organic molecule with potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : The compound features a phenoxy group attached to an ethanone moiety, which is further substituted with a sulfanyl group linked to a dihydroimidazole ring.
- Trifluoromethyl Substitution : The presence of a trifluoromethyl group on the phenyl ring enhances lipophilicity and may influence biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism : These compounds often induce apoptosis in cancer cell lines. A study demonstrated that a related compound accelerated apoptosis in MCF cell lines with an IC50 value around 25.72 ± 3.95 μM, indicating effective cytotoxicity against tumor cells .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties:
- Bactericidal Effects : Compounds with similar imidazole and phenoxy functionalities have shown activity against Gram-positive bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus .
Anti-inflammatory Activity
The imidazole derivatives are also being investigated for their anti-inflammatory effects:
- COX Inhibition : Some studies report that related compounds inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. A derivative showed COX-2 inhibition at 10 μM with an IC50 of 3.11 ± 0.41 μM .
Table of Biological Activities
Q & A
Q. How can researchers mitigate toxicity risks during in vivo testing?
- Safety Protocols :
- Acute Toxicity Screening : LD determination in rodent models (OECD 423 guidelines) .
- Metabolite Profiling : LC-MS/MS to identify hepatotoxic or nephrotoxic metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
